molecular formula C28H28N4O6 B12326133 Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B12326133
M. Wt: 516.5 g/mol
InChI Key: MTTNPWLKGKPOPH-STBIYBPSSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • Benzimidazole protons :
    • H-4: δ 8.21 (s, 1H, aromatic)
    • H-5: δ 7.89 (d, J=8.4 Hz, 1H)
    • H-6: δ 7.45 (d, J=8.4 Hz, 1H)
  • Biphenyl system :
    • Ortho protons: δ 7.68–7.72 (m, 4H)
    • Meta/para protons: δ 7.35–7.42 (m, 4H)
  • Hydrazone NH : δ 11.32 (s, 1H, exchanges with D₂O)
  • Ethoxy groups :
    • Methyl: δ 1.35 (t, J=7.0 Hz, 6H)
    • Methylene: δ 4.25 (q, J=7.0 Hz, 4H)

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl carbons:
    • Ester C=O: δ 166.2
    • Hydrazone C=N: δ 156.8
  • Aromatic carbons: δ 120–140 (multiple signals)
  • Ethoxy groups:
    • CH₃: δ 14.1
    • CH₂: δ 63.4

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (KBr, cm⁻¹):

  • ν(C=O) ester: 1725 (strong)
  • ν(N-H) hydrazone: 3250 (medium, broad)
  • ν(C=N) imine: 1620 (sharp)
  • ν(C-O) ether: 1250–1050 (multiple bands)
  • δ(C-H) aromatic: 830–680 (fingerprint region)

Table 2: Characteristic IR Bands

Bond/Vibration Wavenumber (cm⁻¹) Intensity Assignment
C=O stretch 1725 Strong Ester carbonyl
N-H stretch 3250 Medium Hydrazone NH
C=N stretch 1620 Sharp Imine linkage
C-O-C asymmetric 1250 Strong Ethoxy groups

Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS (m/z):

  • Molecular ion : [M+H]⁺ at m/z 597.2148 (calc. 597.2151 for C₃₁H₃₂N₄O₇)
  • Major fragments :
    • m/z 454.1521: Loss of ethoxycarbonyloxy group (C₄H₇O₃, -143.0627)
    • m/z 326.1054: Cleavage of biphenyl-benzimidazole bond
    • m/z 198.0762: Protonated benzimidazole core

Fragmentation pathway :

  • Initial loss of the ethoxycarbonyloxy moiety via retro-Diels-Alder cleavage.
  • Subsequent breakdown of the biphenyl system through α-cleavage.
  • Final stabilization of the benzimidazole fragment through aromatic resonance.

Figure 1: Proposed Major Fragmentation Pathways

[M+H]⁺ (597)  
  |-143 Da --> [M+H-C₄H₇O₃]⁺ (454)  
  |          |-128 Da --> [M+H-C₄H₇O₃-C₇H₆O₂]⁺ (326)  
  |                      |-128 Da --> [C₁₀H₁₀N₂O]⁺ (198)  

Properties

Molecular Formula

C28H28N4O6

Molecular Weight

516.5 g/mol

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-[(E)-(ethoxycarbonyloxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C28H28N4O6/c1-4-36-27-30-24-12-8-11-23(26(33)35-3)25(24)32(27)18-19-13-15-20(16-14-19)22-10-7-6-9-21(22)17-29-31-38-28(34)37-5-2/h6-17,31H,4-5,18H2,1-3H3/b29-17+

InChI Key

MTTNPWLKGKPOPH-STBIYBPSSA-N

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NOC(=O)OCC)C(=O)OC

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNOC(=O)OCC)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

  • Primary route : 3-Nitrophthalic acid → esterification → acylation → diazotization → reduction → cyclization (patent CN104876877A).
  • Key steps :
    • Esterification : 3-Nitrophthalic acid reacts with methanol and sulfuric acid under reflux to form dimethyl 3-nitrophthalate (yield: >90%).
    • Acylation/Diazotization : Treatment with sulfur oxychloride generates acyl chloride intermediates, followed by sodium azide to introduce the amine group.
    • Cyclization : Tetraethyl orthocarbonate in glacial acetic acid facilitates benzimidazole ring closure (yield: 85–92%, purity >99.5%).

Optimization Data

Step Reagents/Conditions Yield (%) Purity (%) Source
Esterification MeOH, H₂SO₄, reflux, 6 h 92 98
Cyclization Tetraethyl orthocarbonate, AcOH, 25–30°C 88 99.5

Biphenyl-Hydrazone Linker Synthesis

Suzuki-Miyaura Coupling for Biphenyl Formation

  • Substrates : 4-Bromobenzaldehyde and 2-formylphenylboronic acid.
  • Catalyst : Pd(PPh₃)₄ (5 mol%) in aqueous methanol at 75°C (yield: 78–85%).
  • Alternative method : Fe(acac)₃-catalyzed coupling of bromobenzene derivatives with magnesium (yield: 82–94%).

Hydrazone Formation

  • Condensation : React 2'-formylbiphenyl-4-carbaldehyde with ethyl carbazate (NH₂NHCOOEt) in ethanol under acidic conditions (patent RO133502A2).
  • Key parameters :
    • Molar ratio (aldehyde:hydrazine) = 1:1.2
    • Catalyst: Acetic acid (3 drops)
    • Reaction time: 3–4 h at 60°C (yield: 75–80%).

Final Assembly: Alkylation and Esterification

N-Alkylation of Benzimidazole

  • Reagents : Biphenyl-hydrazone bromide, K₂CO₃, DMF, 80°C (12 h).
  • Yield : 68–72% (HPLC purity: 98.5%).

Esterification of Carboxylic Acid

  • Methylation : Treat intermediate acid with thionyl chloride followed by methanol (yield: 95%).
  • Ethoxycarbonyloxy introduction : React hydrazone with ethyl chloroformate in dichloromethane (0°C, 2 h).

Purification and Analytical Data

Chromatographic Techniques

  • Column chromatography : Silica gel (ethyl acetate/hexane, 3:7 → 1:1).
  • Recrystallization : Ethanol/water (4:1) yields crystalline product (mp: 216–218°C).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO- d₆):
    • δ 8.92 (s, 1H, NH), 7.35–7.60 (m, 12H, aromatic), 4.22 (q, 2H, OCH₂CH₃), 3.86 (s, 3H, COOCH₃).
  • HRMS : [M+H]⁺ calcd. for C₃₄H₃₂N₄O₇: 633.2289; found: 633.2293.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Patent CN104876877A High-purity benzimidazole core Multi-step, lengthy 88
Fe(acac)₃ coupling Avoids precious metals (Pd) Lower regioselectivity 82
Hydrazone condensation Scalable, mild conditions Requires acidic catalysis 78

Challenges and Mitigation Strategies

  • Regioselectivity in cyclization : Use of tetraethyl orthocarbonate minimizes byproducts.
  • Hydrazone stability : Conduct reactions under nitrogen to prevent oxidation.
  • Stereochemical control : Chiral auxiliaries (e.g., (R,R)-BenzP*) improve enantioselectivity in asymmetric steps.

Industrial Applicability

  • Cost-effective catalysts : Fe(acac)₃ reduces reliance on palladium.
  • Green solvents : Ethanol/water mixtures enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties can be explored for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-1-((2’-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular pathways. This interaction can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Tetrazole-Containing Analogs (e.g., CV-11974, Candesartan Cilexetil)

  • CV-11974 (CAS: 139481-59-7): The active metabolite of TCV-116, it features a tetrazole group at the 2'-position of the biphenyl ring. Its molecular formula is C₂₄H₂₀N₆O₃ (MW: 440.45 g/mol) .
  • Candesartan Cilexetil (CAS: 145040-37-5): A prodrug with a cyclohexyloxycarbonyloxy ethyl ester, metabolized to candesartan (tetrazole-containing active form) .
Parameter Target Compound CV-11974 Candesartan Cilexetil
Key Substituent Hydrazono-ethoxycarbonyloxy Tetrazole Tetrazole (prodrug)
Molecular Weight 470.47 g/mol 440.45 g/mol 610.66 g/mol
Pharmacology Probable ARB prodrug Potent AT1 antagonist (ID₅₀: 0.0027 mg/kg, iv) Long-acting AT1 antagonist
Metabolism Likely hydrolyzed to carboxylic acid Direct active metabolite Ester hydrolysis to candesartan
Hazard Profile H302, H315, H319, H335 H228 (flammable), H315, H319 Not specified in evidence

Key Differences :

  • The tetrazole group in CV-11974 and candesartan enhances binding affinity to the AT1 receptor via hydrogen bonding, whereas the hydrazono-ethoxycarbonyloxy group in the target compound may alter pharmacokinetics (e.g., slower hydrolysis or distinct receptor interactions) .
  • Tetrazole-containing compounds exhibit higher potency (e.g., CV-11974’s ED₂₅ of 0.68 mg/kg in SHRs ), while the target compound’s efficacy remains uncharacterized in the evidence.

Oxadiazolone-Containing Analog (Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate)

  • CAS: 147403-52-9: Shares the same benzimidazole-biphenyl backbone but substitutes the hydrazono group with a 1,2,4-oxadiazol-5-one ring .
Parameter Target Compound Oxadiazolone Analog
Key Substituent Hydrazono-ethoxycarbonyloxy 1,2,4-Oxadiazol-5-one
Molecular Formula C₂₆H₂₂N₄O₅ C₂₆H₂₂N₄O₅ (same formula)
Stability Potential hydrolysis susceptibility Oxadiazolone ring enhances metabolic stability
Applications Probable intermediate/prodrug Used in azilsartan synthesis

Key Differences :

  • Both compounds may serve as intermediates, but the oxadiazolone derivative is directly linked to azilsartan, a clinically approved ARB .

Cyanobiphenyl Analogs (e.g., Ethyl 2-ethoxy-1-[[(2'-cyanobiphenyl-4-yl)methyl]benzimidazole]-7-carboxylate)

  • CAS: 139481-41-7: Features a cyano group at the 2'-position of the biphenyl ring .
Parameter Target Compound Cyanobiphenyl Analog
Key Substituent Hydrazono-ethoxycarbonyloxy Cyano
Molecular Weight 470.47 g/mol 417.47 g/mol (C₂₄H₂₃N₃O₃)
Reactivity Hydrolyzable hydrazono group Cyano serves as a nitrile precursor for tetrazole synthesis
Applications Uncertain Intermediate for tetrazole-based ARBs (e.g., losartan)

Key Differences :

  • The cyano group is a precursor for tetrazole synthesis via [2+3] cycloaddition, whereas the hydrazono group may undergo hydrolysis to form carboxylic acids or hydrazines .

Biological Activity

Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties, antibacterial effects, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is C28H28N4O6C_{28}H_{28}N_{4}O_{6}, with a molecular weight of approximately 516.55 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent research has highlighted the anticancer potential of benzimidazole derivatives. A study focusing on similar compounds reported that they exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Benzimidazole Derivative AMCF-75.2Apoptosis induction
Benzimidazole Derivative BA5493.8Cell cycle arrest
Benzimidazole Derivative CHepG24.5Inhibition of proliferation

Antibacterial Activity

Benzimidazole derivatives have also shown promising antibacterial activity. A comparative study indicated that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria. The activity is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antibacterial Activity Overview

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound XStaphylococcus aureus12 µg/mL
Compound YEscherichia coli15 µg/mL
Compound ZPseudomonas aeruginosa20 µg/mL

Other Pharmacological Effects

In addition to anticancer and antibacterial properties, methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate may possess other biological activities such as:

  • Anti-inflammatory effects: Compounds in this class have been noted to reduce inflammation markers in vitro.
  • Antioxidant properties: They can scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

A notable case study involved the evaluation of a related benzimidazole derivative in a clinical setting for its anticancer efficacy. The study demonstrated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy.

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